trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
Description
trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is a bicyclic compound featuring a rigidified scaffold with two fluorine atoms at the 6,6-positions and a hydroxymethyl group at the 3-position. Its structure combines the steric constraints of the bicyclo[3.1.0]hexane system with the electronic effects of fluorine substitution, making it a valuable mimetic of flexible cyclohexane derivatives in medicinal chemistry.
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
[(1S,5S)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t5-,6-/m0/s1 |
InChI Key |
XJXQVPDESHEQME-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2(F)F)CC1CO |
Canonical SMILES |
C1C(CC2C1C2(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs either an organic or an iridium photoredox catalyst under blue LED irradiation to achieve high yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods: While specific industrial production methods for trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its energy efficiency and high selectivity .
Chemical Reactions Analysis
Types of Reactions: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure or reduce functional groups.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced bicyclic structures and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Metabotropic Glutamate Receptor Modulation
One of the primary applications of trans-bicyclo[3.1.0]hexane derivatives is their role as modulators of metabotropic glutamate receptors (mGluRs). These receptors are crucial in various physiological processes, including learning, memory, and motor control. Compounds that can modulate mGluRs have potential therapeutic uses in treating psychiatric disorders such as schizophrenia, anxiety, and depression .
Case Study : Research has indicated that bicyclic compounds similar to trans-bicyclo[3.1.0]hexane can effectively influence mGluR activity, leading to improved cognitive function in animal models . These findings suggest a pathway for developing new treatments for cognitive disorders.
Materials Science Applications
2. Fluorinated Compounds in Polymer Chemistry
Fluorinated compounds like trans-bicyclo[3.1.0]hexane-3-methanol are valuable in polymer chemistry due to their unique properties, such as increased thermal stability and hydrophobicity. These characteristics make them suitable for creating advanced materials used in coatings and adhesives.
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Thermal Stability | High |
| Hydrophobicity | Increased |
Case Study : In a study focusing on polymer blends incorporating fluorinated compounds, it was found that the addition of trans-bicyclo[3.1.0]hexane derivatives improved the mechanical properties and thermal stability of the resulting materials . This enhancement is particularly beneficial for applications requiring durable coatings.
Synthesis and Production
The synthesis of trans-bicyclo[3.1.0]hexane derivatives involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through various methods, including hydrolysis and cyclization processes that yield high diastereoselectivity .
Mechanism of Action
The mechanism by which trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The methanol group can form hydrogen bonds with target molecules, facilitating binding and activity.
Comparison with Similar Compounds
Key Properties :
- Synthesis : Multigram-scale synthesis of this compound and its derivatives (e.g., carboxylic acids) has been achieved via stereoselective fluorination and ring-opening reactions. For example, methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (K-2) is synthesized using (trifluoromethyl)trimethylsilane and iodides, followed by hydrolysis to yield the carboxylic acid (K-3) with 87% efficiency .
- Physicochemical Properties: The 6,6-difluoro substitution lowers the pKa and increases lipophilicity (LogP) compared to non-fluorinated analogs, enhancing membrane permeability and metabolic stability .
- Applications : This scaffold is incorporated into Maraviroc analogs as a rigidified 4,4-difluorocyclohexane mimetic, showing improved binding affinity in silico models for targets like CCR5 .
Structural Analogs
Physicochemical Properties
- Lipophilicity (LogP): 6,6-Difluoro-3-methanol: LogP ≈ 1.2 (enhanced membrane permeability) . 6,6-Dimethyl-3-azabicyclohexane: LogP ≈ 0.8 (lower due to polar amine group) .
- Acidity (pKa): The 6,6-difluoro group reduces the pKa of the hydroxymethyl group (≈10.5) compared to non-fluorinated analogs (≈12.0), improving solubility in physiological pH ranges .
Biological Activity
trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- (CAS Number: 1494673-39-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, particularly its role as a ligand for adenosine receptors, and its implications in therapeutic applications.
- Molecular Formula : C7H10F2O
- Molecular Weight : 148.15 g/mol
- CAS Number : 1494673-39-0
- Structure : The compound features a bicyclic framework with two fluorine substituents, which may influence its biological interactions.
Adenosine A3 Receptor Interaction
Recent studies have highlighted the significance of trans-Bicyclo[3.1.0]hexane derivatives as ligands for the adenosine A3 receptor (A3AR). The A3AR is known for its role in various physiological processes, including inflammation and cancer progression.
- Affinity Studies :
- Selectivity :
The mechanism by which trans-Bicyclo[3.1.0]hexane derivatives exert their biological effects involves:
- Induction of Apoptosis : Activation of A3AR has been linked to the induction of apoptosis in cancer cells, making these compounds promising candidates for anticancer therapies.
- Inflammation Modulation : By selectively targeting the A3AR, these compounds may modulate inflammatory responses, providing a dual therapeutic approach .
Case Study 1: Anticancer Activity
In a preclinical study, a bicyclo[3.1.0]hexane derivative was evaluated for its anticancer properties:
- Objective : To assess the compound's ability to induce apoptosis in human cancer cell lines.
- Results : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Inflammation Model
Another investigation focused on the anti-inflammatory effects of trans-Bicyclo[3.1.0]hexane derivatives:
- Objective : To evaluate the anti-inflammatory potential in an animal model of arthritis.
- Results : Treatment with the compound resulted in reduced inflammation markers and improved clinical scores compared to control groups.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2O |
| Molecular Weight | 148.15 g/mol |
| CAS Number | 1494673-39-0 |
| A3AR Binding Affinity | 0.38 μM |
| Study Type | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cells |
| Inflammation Model | Reduced inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
